molecular formula C18H17N3O2 B4444383 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

Cat. No.: B4444383
M. Wt: 307.3 g/mol
InChI Key: HHDQQZONVLCGEJ-UHFFFAOYSA-N
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Description

2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a synthetic tricyclic compound based on the pyrazolo[1,5-a]quinazoline scaffold, a heterocyclic system of significant interest in medicinal chemistry. While specific biological data for this analog is not yet available in the public domain, the core structure is recognized for its potential in anti-inflammatory research. Related pyrazolo[1,5-a]quinazoline derivatives have been identified as potent inhibitors of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in human immune cells, suggesting a potential mechanism of action involving the modulation of key inflammatory signaling pathways. Furthermore, pharmacophore mapping and molecular modeling studies on analogous compounds indicate that molecules within this class can function as ligands for mitogen-activated protein kinases (MAPKs), including JNK, ERK, and p38, which are critical targets in inflammation and oncology research. This compound is presented as a valuable chemical tool for researchers exploring structure-activity relationships (SAR), synthesizing novel derivatives, and investigating new therapeutic agents. The product is supplied with comprehensive analytical data (including NMR and LC-MS) to ensure identity and purity. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(methoxymethyl)-3-phenyl-8,9-dihydro-7H-pyrazolo[1,5-a]quinazolin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-23-11-14-17(12-6-3-2-4-7-12)18-19-10-13-15(21(18)20-14)8-5-9-16(13)22/h2-4,6-7,10H,5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHDQQZONVLCGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazole Ring: Starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring is formed through a cyclization reaction.

    Quinazoline Ring Formation: The pyrazole intermediate is then reacted with an appropriate ortho-substituted aniline derivative under acidic or basic conditions to form the quinazoline ring.

    Functional Group Introduction: The methoxymethyl and phenyl groups are introduced through nucleophilic substitution reactions, often using methoxymethyl chloride and phenylboronic acid in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenylboronic acid with palladium catalyst for phenyl group introduction.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Dihydro derivatives.

    Substitution: Functionalized derivatives with various substituents.

Scientific Research Applications

2-(Methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, its interaction with kinases can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key structural analogs, highlighting substituent-driven variations in molecular weight, melting points, and spectral features:

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR δ, ppm) Source
Target Compound 2-(methoxymethyl), 3-phenyl 335.4* Not reported 70–95 3.86 (OCH₃), 7.25 (C2-H), 7.93 (C5-H)
2-(4-Methoxyphenyl)-8,8-dimethyl-6(7H)-one (6h) 2-(4-methoxyphenyl) 350.0 210–212 86 3.86 (OCH₃), 6.99–7.76 (ArH)
3-(4-Methoxybenzoyl)-8,8-dimethyl-6(7H)-one (6m) 3-(4-methoxybenzoyl) 350.0 133–134 71 3.86 (OCH₃), 7.25–7.93 (ArH), 1672 (C=O)
8,8-Dimethyl-2-phenyl-6(7H)-one (6f) 2-phenyl 291.3 244–245 83 7.34 (C3-H), 7.50–8.09 (Ph-H)
3-(3-Chlorophenyl)-2-(methoxymethyl)-8-(4-methoxyphenyl)-6(7H)-one 3-Cl, 2-(methoxymethyl), 8-OMe 447.9 Not reported Not reported 1.23 (CH₃), 3.86 (OCH₃), 7.76 (Cl-ArH)

*Calculated molecular weight based on formula C₁₉H₁₉N₃O₂.

Key Observations :

  • Substituent Position : 2- and 3-position substituents significantly alter solubility and melting points. For example, the 4-methoxybenzoyl group in 6m lowers the melting point (133–134°C) compared to 6h (210–212°C), likely due to reduced crystallinity from bulky substituents .
  • Electronic Effects : Methoxy groups (e.g., in 6h ) enhance electron density, influencing NMR chemical shifts (δ 3.86 ppm for OCH₃) and reactivity in electrophilic substitutions .
  • Halogen Incorporation : Chlorophenyl substituents (e.g., in ) increase molecular weight and may enhance lipophilicity, impacting bioavailability.

Biological Activity

2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one is a compound belonging to the class of pyrazoloquinazolinones, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of this compound is C22H19N3O3, with a molecular weight of 373.4 g/mol. The structure features a dihydropyrazoloquinazolinone core that is known for its bioactive properties.

PropertyValue
Molecular FormulaC22H19N3O3
Molecular Weight373.4 g/mol
CAS Number925574-13-6

Anticancer Activity

Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. In a study evaluating various quinazolinone-thiazole hybrids, compounds similar to this compound demonstrated notable cytotoxic effects against multiple cancer cell lines including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cells. The IC50 values for these compounds ranged from 10 μM to 12 μM across different cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Compounds in the quinazolinone family have also shown antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial DNA synthesis or cell wall formation. Specific studies have reported that quinazolinones can effectively combat various strains of bacteria and fungi, suggesting that this compound may possess similar properties .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazoloquinazolinones has been explored in several studies. These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests a potential application in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinazolinone derivatives inhibit kinases involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : These compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antioxidant Properties : Some studies suggest that these compounds may exhibit antioxidant activity, reducing oxidative stress within cells.

Study on Anticancer Activity

In one notable case study involving the synthesis and evaluation of various quinazolinone derivatives, researchers found that specific modifications to the core structure significantly enhanced anticancer efficacy against MCF-7 cells. The study highlighted the importance of substituent groups on the phenyl ring in optimizing biological activity .

Study on Antimicrobial Activity

Another investigation focused on the antimicrobial properties of related pyrazoloquinazolinones revealed that these compounds effectively inhibited both Gram-positive and Gram-negative bacteria. The study suggested that structural variations could lead to improved potency against resistant strains .

Q & A

Q. What is the most efficient synthetic method for 2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one?

A regioselective and eco-friendly protocol involves condensation of substituted aminopyrazoles with enaminones derived from dimedone under ultrasonic irradiation (60°C) in a water-ethanol (1:1) solvent system with KHSO₄ as a catalyst. This method achieves yields of 70–95% within short reaction times (~30–60 minutes). Purification is typically achieved via column chromatography (silica gel, 10% ethyl acetate/hexane) .

Q. How can the regioselectivity of substituents in the pyrazoloquinazolinone scaffold be confirmed?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, compound 6a (3-bromo derivative) was validated using triclinic crystal system parameters (space group P-1, a=5.872 Å, b=10.870 Å, c=19.523 Å) . Complementary techniques like ¹H/¹³C NMR and IR spectroscopy are used to identify functional groups (e.g., C=O at 1672 cm⁻¹, methoxymethyl protons at δ 3.86 ppm) .

Q. What analytical techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.25–7.93 ppm) and carbon types (e.g., carbonyl carbons at δ 207.6 ppm) .
  • FT-IR : Confirms carbonyl (1672 cm⁻¹) and methoxymethyl (2830–2950 cm⁻¹) groups .
  • Mass spectrometry (ESI) : Validates molecular ion peaks (e.g., m/z 350.0 [MH⁺] for compound 6m ) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of the synthesis?

The reaction proceeds via a Michael addition of the aminopyrazole’s exocyclic amino group to the α,β-unsaturated enaminone, followed by cyclization and aromatization. Ultrasonic irradiation enhances reaction efficiency by promoting cavitation, which accelerates intermediate formation. KHSO₄ acts as a Brønsted acid catalyst, stabilizing the transition state .

Q. How do solvent systems and temperature affect reaction kinetics and yield?

Optimized conditions (water-ethanol, 60°C) balance solubility and reaction activation. Polar protic solvents stabilize ionic intermediates, while elevated temperatures reduce reaction time. For example, silent conditions (no ultrasound) at 60°C yield only 45%, whereas ultrasonication increases this to 86% .

Q. Can this compound be applied in uranium adsorption studies?

Yes. Rice straw impregnated with derivatives like 2-amino-3-(4-chlorophenyl)hydrazinyl analogs shows high uranium adsorption capacity (Langmuir isotherm fit, qₘ = 152.1 mg/g). Key parameters include pH (optimal at 4.5), contact time (pseudo-second-order kinetics), and temperature (ΔH = −152.1 kJ/mol, exothermic) .

Q. How can substituents influence biological activity?

Substituents like methoxymethyl or phenyl groups modulate electronic and steric properties, affecting interactions with biological targets. For example, 8-(2-methoxybenzyloxy) analogs demonstrate GABAₐ receptor modulation (EC₅₀ = 3.2 µM) via hydrogen bonding with receptor residues .

Q. What strategies resolve contradictory spectral data during characterization?

  • Cross-validate using multiple techniques (e.g., X-ray vs. NMR).
  • Compare with literature data for analogous compounds (e.g., melting points: 132–133°C for 6i vs. 134–135°C in prior reports) .
  • Re-examine reaction conditions to rule out byproducts .

Q. How can computational methods predict structure-property relationships?

Molecular docking (e.g., AutoDock Vina) and DFT calculations (e.g., Gaussian09) can model interactions with biological targets or adsorption sites. For uranium extraction, simulations may predict ligand-metal coordination geometries .

Q. What are the thermal stability and decomposition profiles of this compound?

Thermogravimetric analysis (TGA) under nitrogen flow shows decomposition above 250°C. Major decomposition products include CO and NOₓ, requiring fire safety measures (dry chemical extinguishers) .

Methodological Considerations

11. Designing a kinetic study for adsorption applications:

  • Vary initial uranium concentration (50–500 ppm) and monitor uptake over time.
  • Fit data to pseudo-first/second-order models. For example, pseudo-second-order kinetics (R² > 0.99) indicates chemisorption dominance .

12. Evaluating solvent effects in synthesis:

  • Screen solvents (e.g., DMF, THF, ethanol) under ultrasonication.
  • Compare yields and reaction times. Polar aprotic solvents may reduce regioselectivity due to poor stabilization of ionic intermediates .

13. Scaling up synthesis while maintaining purity:

  • Use continuous flow reactors to enhance heat/mass transfer.
  • Replace column chromatography with recrystallization (e.g., DMF/ethanol) for cost-effective purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one
Reactant of Route 2
2-(methoxymethyl)-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one

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